molecular formula C17H15ClN4OS2 B2560282 N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894010-58-3

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2560282
CAS No.: 894010-58-3
M. Wt: 390.9
InChI Key: JCFUDZNLYZAAKX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a thiazolyl-pyridazinyl moiety, and a sulfanyl-acetamide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Pyridazine Synthesis: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled under specific conditions to form the desired intermediate.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced.

    Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: May be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide analogs: Compounds with similar structural motifs but different substituents.

    Thiazole-containing compounds: Other compounds containing the thiazole ring, which may have similar biological activities.

    Pyridazine derivatives: Compounds with the pyridazine ring, which are often studied for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUDZNLYZAAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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